molecular formula C12H11FO3 B2461748 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde CAS No. 2094339-08-7

5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde

Cat. No.: B2461748
CAS No.: 2094339-08-7
M. Wt: 222.215
InChI Key: KEPMFCMPSGERPP-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a fluorine atom at the 5th position of the benzene ring and a methoxybutynyl group attached to the 2nd position through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.

    Alkylation: The hydroxyl group at the 2nd position is alkylated using 4-methoxybut-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzoic acid.

    Reduction: 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2,4-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of the methoxybutynyl group.

    5-Fluoro-2-[(2-methylbut-3-yn-2-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde is unique due to the presence of the methoxybutynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-(4-methoxybut-2-ynoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-15-6-2-3-7-16-12-5-4-11(13)8-10(12)9-14/h4-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPMFCMPSGERPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CCOC1=C(C=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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